An In-depth Technical Guide to (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS: 143322-57-0)
An In-depth Technical Guide to (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS: 143322-57-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, hereafter referred to as BIP, is a chiral indole derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its primary and well-documented role is that of a pivotal intermediate in the synthesis of Eletriptan, a second-generation triptan medication used for the acute treatment of migraine headaches.[1][3] The stereochemistry of the (R)-pyrrolidinylmethyl group is a critical pharmacophoric element, essential for the biological activity of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive technical overview of BIP, including its physicochemical properties, detailed synthesis methodologies, analytical characterization, and its crucial function in the drug development pipeline, grounded in established scientific literature and process chemistry principles.
Introduction and Core Significance
The indole nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). BIP, with its 5-bromo-indole structure, is a synthetic precursor designed to mimic aspects of the serotonin pharmacophore.[1] Its core significance lies in its role as the penultimate intermediate for Eletriptan (sold under the brand name Relpax®).[4] Eletriptan functions as a potent and selective agonist for the serotonin 5-HT1B and 5-HT1D receptors.[5][6][7] Agonism at these receptors leads to the constriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, thereby alleviating the symptoms of a migraine attack.[5][6][7]
The synthesis of Eletriptan from BIP is the final step in a multi-stage manufacturing process. Therefore, the purity, yield, and stereochemical integrity of BIP are of paramount importance, directly impacting the quality and efficacy of the final drug product. This guide focuses on the "core" of BIP: its synthesis, characterization, and handling as a critical raw material.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of BIP is essential for its effective use in a research or manufacturing setting.
Physicochemical Data
The key properties of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 143322-57-0 | [8][9] |
| Molecular Formula | C₁₄H₁₇BrN₂ | [10] |
| Molecular Weight | 293.20 g/mol | [10] |
| IUPAC Name | 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | [10] |
| Appearance | White to off-white solid/crystalline powder | [11] |
| Melting Point | 82-87 °C | [12] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [12] |
| Density | ~1.4 g/cm³ | [12] |
Safety and Handling
BIP is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[10] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [10]
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H332: Harmful if inhaled.
-
H361f: Suspected of damaging fertility.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H400: Very toxic to aquatic life.
Storage should be at room temperature in a dry, well-sealed container.[13][14]
Synthesis and Purification: A Technical Workflow
The synthesis of BIP is a multi-step process that demands precise control over reaction conditions to ensure high yield and enantiomeric purity. The most common route involves the reduction of a carbonyl intermediate.
Synthetic Pathway Overview
The general pathway involves the reduction of the amide carbonyl in the precursor, (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, to a methylene group. This is a critical transformation that establishes the final structure of BIP.
Caption: General synthetic route to BIP and its conversion to Eletriptan.
Detailed Experimental Protocol: Reduction
This protocol is a synthesis of methods described in the literature, particularly in patent filings detailing the process.[8][11] The choice of reducing agent is critical; sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA, also known as Red-Al®) is frequently used in an aprotic organic solvent like tetrahydrofuran (THF) or toluene due to its efficacy and handling characteristics compared to agents like lithium aluminum hydride (LAH).[8]
Materials:
-
(R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester (Precursor)
-
Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), 70% solution in toluene
-
Dry Tetrahydrofuran (THF)
-
Toluene
-
5% Aqueous Sodium Hydroxide (NaOH)
-
n-Heptane
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the precursor (e.g., 60.0 g) in dry THF (e.g., 600 ml) under a nitrogen atmosphere.[11]
-
Reducing Agent Preparation: In a separate flask, dilute the 70% SDMA solution in toluene (e.g., 210 ml) with additional dry THF (e.g., 270 ml).[11]
-
Addition: Add the precursor solution dropwise to the stirred SDMA solution. It is crucial to maintain the internal temperature between 30-40°C during the addition to control the exothermic reaction.[11]
-
Reaction: After the addition is complete, heat the mixture to approximately 50°C and maintain for 60-120 minutes, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).[8][11]
-
Quenching: Cool the reaction mixture to 5-15°C. Carefully and slowly add water to quench the excess reducing agent, followed by a 5-10% aqueous solution of sodium hydroxide.[11] This step is highly exothermic and requires efficient cooling.
-
Workup and Extraction: Stir the resulting mixture vigorously. The organic layer (containing the product) is separated. The aqueous layer may be extracted again with toluene to maximize recovery.
-
Purification (Crystallization): Combine the organic layers. The volume is typically reduced by distillation under reduced pressure. The concentrated solution is then cooled gradually to 5-10°C to induce crystallization of the BIP free base.[15] The resulting solid is collected by filtration and washed sequentially with cold toluene and n-heptane to remove residual impurities.[15][16] The product is then dried under vacuum.
Alternative Purification: Oxalate Salt Formation
An alternative and often preferred industrial method for purification involves the formation and subsequent breaking of an oxalate salt.[1][16] This method can be more effective at removing certain impurities and avoids the need for column chromatography.
Caption: Workflow for the purification of BIP via oxalate salt formation.
This process involves treating the crude BIP with oxalic acid to precipitate the oxalate salt, which is then isolated. The pure salt is subsequently treated with an aqueous base, such as sodium carbonate, to liberate the pure BIP free base, which is extracted into an organic solvent.[1][16] This method can improve yield and batch-to-batch consistency.[1]
Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of BIP is critical. A combination of analytical techniques is employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities.[8] A typical analysis would use a chiral column to confirm the enantiomeric excess (e.e.) of the (R)-isomer and a standard C18 column for achiral purity analysis.
-
Gas Chromatography (GC): Can be used to determine the presence of residual solvents from the synthesis and purification steps.[13]
-
Mass Spectrometry (MS): Used to confirm the molecular weight (293.20 g/mol ) and fragmentation pattern, verifying the chemical structure.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation, ensuring all protons and carbons are in the expected chemical environments.
-
Certificate of Analysis (CoA): For research and GMP applications, a CoA is provided by the supplier, detailing the results of these analytical tests for a specific lot, confirming it meets the required specifications.[9][13]
Role in Drug Development: The Gateway to Eletriptan
The sole, yet critical, application of BIP is as a direct precursor to Eletriptan.[3] The mechanism of action relevant to BIP is therefore understood through the pharmacology of its successor, Eletriptan.[1]
Caption: Logical flow from BIP to the therapeutic action of Eletriptan.
Eletriptan's structure is formed by attaching a phenylsulfonyl ethyl group to the 5-position of the indole ring of BIP, replacing the bromine atom. This is typically achieved via a palladium-catalyzed cross-coupling reaction. The resulting molecule has a high affinity and selectivity for the 5-HT1B/1D receptors, which are implicated in the pathophysiology of migraine.[5][7][17] The (R)-stereochemistry at the pyrrolidine ring, established during the synthesis of BIP, is crucial for optimal receptor binding and clinical efficacy.[1]
Conclusion
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS: 143322-57-0) is a specialized chemical entity whose scientific and commercial value is intrinsically linked to its role as a key intermediate in the manufacture of the anti-migraine drug Eletriptan. While not an active therapeutic agent itself, its synthesis and purification are critical control points that dictate the quality of the final API. A comprehensive understanding of its synthesis, including the rationale for specific reagents and purification strategies, alongside robust analytical characterization, is essential for any researcher or drug development professional working in this area. The methodologies outlined in this guide represent established and validated approaches to ensure the production of high-purity BIP suitable for GMP manufacturing.
References
- Aronhime, J., et al. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. U.S.
- Mayans, L., & Walling, A. (2024). Eletriptan. In StatPearls.
-
(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
- Aronhime, J., et al. (2008). A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.
- [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine]. (2002). Nihon Yakurigaku Zasshi, 120(5), 327-335.
-
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]
-
What is the mechanism of Eletriptan Hydrobromide? (2024). Patsnap Synapse. Retrieved January 6, 2026, from [Link]
-
Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole (CAS No: 143322-57-0) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 6, 2026, from [Link]
- Indole modulators of the nicotinic acetylcholine alpha-7 receptor. (n.d.). Google Patents.
-
Eletriptan Monograph for Professionals. (2025). Drugs.com. Retrieved January 6, 2026, from [Link]
-
Eletriptan. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. (n.d.). Briti Scientific. Retrieved January 6, 2026, from [Link]
-
(R)-5-BROMO-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE. (n.d.). precisionFDA. Retrieved January 6, 2026, from [Link]
- Dei, S., & Manetti, D. (2023).
- Dei, S., & Manetti, D. (2023).
- Horenstein, N. A., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 16(14), 2665-2681.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. Eletriptan - Wikipedia [en.wikipedia.org]
- 5. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 8. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
- 9. (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole [lgcstandards.com]
- 10. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 12. britiscientific.com [britiscientific.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. vibrantpharma.com [vibrantpharma.com]
- 15. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 16. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 17. Eletriptan Monograph for Professionals - Drugs.com [drugs.com]



